Eprinomectin is synthesized from abamectin, which itself is a mixture of avermectin B1a and B1b. The production process begins with fermentation, where Streptomyces avermitilis produces abamectin. Following this, eprinomectin is chemically synthesized by modifying the structure of abamectin, specifically through the oxidation of the 4″-hydroxy group to a ketone and subsequent substitution with an amino or acetylamino group .
The synthesis of eprinomectin involves several key steps that modify the structure of abamectin. The process can be summarized as follows:
This synthetic route allows for the production of eprinomectin in a controlled manner, ensuring high purity and yield.
Eprinomectin B1b has a complex molecular structure characterized by its macrocyclic lactone framework. Its molecular formula is , with a molecular weight of approximately 467.6 g/mol.
The structural complexity allows eprinomectin to effectively bind to parasitic ion channels, disrupting their function.
Eprinomectin participates in various chemical reactions that are significant for its activity and stability:
These reactions are critical for understanding both the efficacy and environmental impact of eprinomectin.
Eprinomectin exerts its antiparasitic effects primarily through modulation of neurotransmission in parasites. It acts on glutamate-gated chloride channels and gamma-aminobutyric acid receptors, leading to increased permeability of cell membranes to chloride ions. This results in:
The selectivity for these channels over mammalian counterparts contributes to its safety profile in veterinary applications .
Eprinomectin possesses several notable physical and chemical properties:
These properties influence its application in agricultural settings and environmental behavior.
Eprinomectin's primary application lies within veterinary medicine as an antiparasitic treatment for livestock. Its uses include:
Additionally, research continues into its environmental impact and potential use in integrated pest management strategies due to its low toxicity profile towards non-target organisms .
Eprinomectin B1b (C₄₉H₇₃NO₁₄; MW 900.10 g/mol) is a minor homologue constituting ≤10% of technical-grade eprinomectin, alongside the dominant B1a component (≥90%) [1] [9]. Both share the avermectin macrocyclic lactone backbone: a 16-membered ring fused to a benzofuran moiety and a disaccharide unit (L-oleandrose attached to α-L-oleandrosyl-α-L-oleandrose) at C13 [7]. The critical structural distinction lies at C25 of the spiroketal system, where B1b features an isopropyl group versus the sec-butyl group in B1a (Table 1). This single methylene difference reduces B1b's molecular weight by 14 Da compared to B1a (C₅₀H₇₅NO₁₄; MW 914.12 g/mol) [1] [4].
Table 1: Structural Comparison of Eprinomectin B1b and Key Avermectins
Compound | R Group at C25 | C25 Substituent Formula | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
Eprinomectin B1b | Isopropyl | –CH(CH₃)₂ | C₄₉H₇₃NO₁₄ | 900.10 |
Eprinomectin B1a | sec-Butyl | –CH(CH₃)CH₂CH₃ | C₅₀H₇₅NO₁₄ | 914.12 |
Ivermectin B1a | sec-Butyl | –CH(CH₃)CH₂CH₃ | C₄₈H₇₄O₁₄ | 875.10* |
Abamectin B1b | Isopropyl | –CH(CH₃)₂ | C₄₇H₇₀O₁₄ | 859.06* |
Note: Ivermectin is hydrogenated at C22–C23; Abamectin lacks the 4″-epi-acetylamino modification of eprinomectin [1] [7] [9].
The disaccharide unit’s 4″-position in eprinomectin is modified with an epi-acetylamino group (–NHCOCH₃), a critical feature distinguishing it from abamectin (4″-OH) and contributing to zero milk withdrawal periods [6] [9]. The macrocyclic ring’s lipophilicity (log P ~4.4–5.6) is retained in B1b, facilitating membrane permeation [6] [9].
The isopropyl substituent at C25 is a defining feature of the "B1b" series across avermectins. This branched alkyl chain profoundly influences:
Biosynthetically, the C25 alkyl chain originates from the starter units incorporated by the avermectin polyketide synthase (PKS). Isobutyryl-CoA yields the isopropyl group of B1b, while 2-methylbutyryl-CoA provides the sec-butyl group of B1a [9]. The AveC and AveD enzymes determine whether the "A" or "B" series (with or without a hydroxyl at C5) and the "1" or "2" series (with or without a methyl group at C6) are produced [9].
Eprinomectin B1b exerts its anthelmintic and insecticidal effects primarily via high-affinity binding to glutamate-gated chloride channels (GluCls) and potentiation of GABA-gated chloride channels in nematodes and arthropods [1] [5] [8]. Key SAR insights include:
Table 2: Impact of Structural Features on Target Binding and Efficacy
Structural Feature | Target Interaction Consequence | Biological Effect |
---|---|---|
16-membered Lactone Ring | Hydrogen bonding via carbonyl; Van der Waals contacts | Essential for GluCl opening; loss = inactivity |
Disaccharide (Oleandrosyl) | Hydrophobic burial; H-bonding to channel pore residues | Increases binding affinity 10–100 fold vs aglycone |
4″-epi-Acetylamino Group | Ionic/H-bond interactions with receptor subpocket; altered solubility | Broad-spectrum potency; zero milk withdrawal |
C25 Isopropyl (B1b) | Hydrophobic interaction with receptor subdomain | ~40–60% lower binding affinity vs B1a for some nematodes |
C22–C23 Double Bond* | Conformational rigidity of spiroketal | Enhanced binding kinetics vs saturated ivermectin analogs |
*Present in eprinomectin B1b, absent in ivermectin (hydrogenated) [1] [5] [8].
Resistance modulation studies indicate that P-glycoprotein (Pgp) efflux impacts B1b similarly to other avermectins. Mutations in GluCl subunits (e.g., β P60S in C. elegans) confer cross-resistance, although B1b's affinity may be less affected than ivermectin in some resistant strains [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7